molecular formula C19H19N3O5S2 B12209519 2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide

2-(3,4-dimethoxyphenyl)-N-{3-[benzylsulfonyl](1,2,4-thiadiazol-5-yl)}acetamide

Cat. No.: B12209519
M. Wt: 433.5 g/mol
InChI Key: CCMAYWZHPPJDQL-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide typically involves multiple steps. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiadiazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, disrupting cellular processes and leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,4-dimethoxyphenyl)-N-{3-benzylsulfonyl}acetamide apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its benzylsulfonyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H19N3O5S2

Molecular Weight

433.5 g/mol

IUPAC Name

N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5S2/c1-26-15-9-8-14(10-16(15)27-2)11-17(23)20-18-21-19(22-28-18)29(24,25)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)

InChI Key

CCMAYWZHPPJDQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC(=NS2)S(=O)(=O)CC3=CC=CC=C3)OC

Origin of Product

United States

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